molecular formula C19H24N2O3S B11133180 N-(2,5-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-(2,5-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B11133180
M. Wt: 360.5 g/mol
InChI Key: DHRFKQUUZAUCGQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: is a synthetic organic compound with a complex structure It is characterized by the presence of dimethylphenyl, ethyl, and methylphenylsulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Glycinamide Backbone: This step involves the reaction of glycine with appropriate reagents to form the glycinamide structure.

    Introduction of the Dimethylphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a dimethylphenyl group is introduced to the glycinamide backbone.

    Attachment of the Ethyl Group: This step involves alkylation reactions, where an ethyl group is attached to the nitrogen atom of the glycinamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)acetamide: Similar structure but lacks the sulfonyl and ethyl groups.

    N-(2,4-dimethylphenyl)formamide: Similar aromatic structure but different functional groups.

    N-(2,5-dimethylphenyl)-4-methoxy-3-nitrobenzamide: Contains a nitro group and methoxy group, differing in functionalization.

Uniqueness

N-(2,5-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C19H24N2O3S/c1-5-21(25(23,24)17-10-7-14(2)8-11-17)13-19(22)20-18-12-15(3)6-9-16(18)4/h6-12H,5,13H2,1-4H3,(H,20,22)

InChI Key

DHRFKQUUZAUCGQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC1=C(C=CC(=C1)C)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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